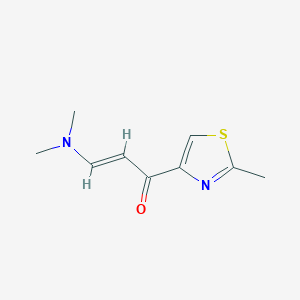
3-(Dimethylamino)-1-(2-methyl-1,3-thiazol-4-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylamino)-1-(2-methyl-1,3-thiazol-4-yl)prop-2-en-1-one is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(2-methyl-1,3-thiazol-4-yl)prop-2-en-1-one typically involves the reaction of a thiazole derivative with a dimethylamino group. One common method is the condensation reaction between 2-methyl-1,3-thiazole-4-carbaldehyde and dimethylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to improve efficiency and reduce costs.
化学反应分析
Types of Reactions
3-(Dimethylamino)-1-(2-methyl-1,3-thiazol-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted thiazole derivatives.
科学研究应用
3-(Dimethylamino)-1-(2-methyl-1,3-thiazol-4-yl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 3-(Dimethylamino)-1-(2-methyl-1,3-thiazol-4-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Methyl-1,3-thiazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
3-(Dimethylamino)-1-phenylprop-2-en-1-one: A structurally similar compound with a phenyl group instead of a thiazole ring.
4-(Dimethylamino)benzaldehyde: Another compound with a dimethylamino group attached to an aromatic ring.
Uniqueness
3-(Dimethylamino)-1-(2-methyl-1,3-thiazol-4-yl)prop-2-en-1-one is unique due to the presence of both a thiazole ring and a dimethylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
3-(Dimethylamino)-1-(2-methyl-1,3-thiazol-4-yl)prop-2-en-1-one, also known by its systematic name (2E)-3-(dimethylamino)-1-(2-methyl-1,3-thiazol-4-yl)-2-propen-1-one, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₉H₁₂N₂OS
- Molecular Weight : 184.27 g/mol
- IUPAC Name : (2E)-3-(dimethylamino)-1-(2-methyl-1,3-thiazol-4-yl)prop-2-en-1-one
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has shown potential as an inhibitor of certain kinases involved in cancer cell proliferation. The compound's thiazole moiety is crucial for its activity, as it enhances binding affinity to target proteins.
Key Mechanisms:
- Inhibition of HSET (KIFC1) : Recent studies indicate that compounds similar to this compound can inhibit HSET, leading to multipolar spindle formation in centrosome-amplified cancer cells. This results in aberrant mitosis and cell death .
- Antibacterial Activity : The compound has demonstrated selective antibacterial activity against various strains of bacteria, including Chlamydia species. Its structural components contribute to its effectiveness against these pathogens .
Biological Activity Overview
Case Study 1: Inhibition of HSET
A study investigated the effects of various thiazole derivatives on HSET inhibition in centrosome-amplified human cancer cells. The results indicated that compounds structurally related to this compound exhibited significant inhibitory effects on HSET, leading to increased multipolarity in mitotic spindles. This suggests a potential therapeutic application in targeting cancers characterized by centrosome amplification .
Case Study 2: Antibacterial Properties
Another research focused on the antibacterial properties of synthesized thiazole derivatives against Chlamydia species. The study found that the tested compounds showed superior efficacy compared to traditional antibiotics like spectinomycin and penicillin. The derivatives exhibited low cytotoxicity while maintaining high selectivity towards bacterial cells .
属性
分子式 |
C9H12N2OS |
|---|---|
分子量 |
196.27 g/mol |
IUPAC 名称 |
(E)-3-(dimethylamino)-1-(2-methyl-1,3-thiazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C9H12N2OS/c1-7-10-8(6-13-7)9(12)4-5-11(2)3/h4-6H,1-3H3/b5-4+ |
InChI 键 |
OCQUCYROGYMXCZ-SNAWJCMRSA-N |
手性 SMILES |
CC1=NC(=CS1)C(=O)/C=C/N(C)C |
规范 SMILES |
CC1=NC(=CS1)C(=O)C=CN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















